molecular formula C11H11N3 B1599758 2,2'-Bipyridin-5-ylmethanamine CAS No. 220339-96-8

2,2'-Bipyridin-5-ylmethanamine

Cat. No.: B1599758
CAS No.: 220339-96-8
M. Wt: 185.22 g/mol
InChI Key: YUSGCLPSBBEIKG-UHFFFAOYSA-N
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Description

2,2'-Bipyridin-5-ylmethanamine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Biological Activity

2,2'-Bipyridin-5-ylmethanamine is an organic compound characterized by its bipyridine structure, consisting of two pyridine rings connected by a methylene group. With the molecular formula C₁₁H₁₁N₃ and a molecular weight of approximately 185.23 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including DNA, proteins, and metal ions. Research indicates that compounds with bipyridine structures exhibit significant biological activities such as:

  • Antioxidant Activity : Compounds like this compound have shown potential in scavenging free radicals and reducing oxidative stress.
  • Cytotoxicity : Studies have demonstrated that this compound exhibits selective cytotoxic effects against cancer cell lines while sparing normal cells.
  • DNA Binding : The ability to bind to DNA suggests potential applications in cancer therapy by interfering with DNA replication and transcription.

The mechanisms through which this compound exerts its biological effects include:

  • Metal Coordination : The nitrogen atoms in the bipyridine moiety can coordinate with metal ions, forming complexes that may enhance biological activity.
  • DNA Interactions : Binding studies indicate groove binding to DNA, which can influence cellular processes such as replication and repair.
  • Protein Interaction : The compound's interaction with proteins like bovine serum albumin (BSA) has been explored, revealing quenching effects on intrinsic fluorescence indicative of binding.

Case Studies

  • Antioxidant Properties :
    • A study evaluated the radical scavenging ability of this compound against various radicals (DPPH, hydroxyl radical, nitric oxide radical). Results indicated that it possesses significant antioxidant properties comparable to standard antioxidants like vitamin C .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity tests were conducted using human cancer cell lines such as HCT-15 and HeLa. The results showed that this compound exhibited substantial cytotoxic specificity towards cancer cells while demonstrating lower toxicity towards normal cells .
  • DNA Binding Studies :
    • The binding affinity of this compound to calf thymus DNA was investigated using UV-visible spectroscopy and fluorescence measurements. The findings revealed that the compound binds effectively to DNA via groove binding mechanisms .

Comparative Analysis

The following table summarizes the unique features and biological activities of this compound compared to related compounds:

Compound NameStructure SimilarityUnique FeaturesBiological Activity
2,2'-Bipyridine Contains two pyridine ringsLacks amine functionalityModerate antioxidant activity
4,4'-Bipyridine Similar bipyridine structureMore stable metal complexesLimited cytotoxicity
1,10-Phenanthroline Contains three fused ringsStronger chelating abilityHigh cytotoxicity
2-Picoline Single pyridine ringDifferent reactivity profileMinimal biological activity
This compound Two pyridine rings + amineEnhanced reactivity and versatilitySignificant antioxidant & cytotoxic activity

Scientific Research Applications

Coordination Chemistry

BMA's ability to chelate metal ions has led to its exploration in coordination complexes. These complexes are crucial in various catalytic processes, including:

  • Catalysis: BMA can stabilize different oxidation states of metals, which is essential for catalytic activity. Studies have shown that BMA forms stable complexes with lanthanides and transition metals, enhancing catalytic efficiency in reactions such as oxidation and reduction processes .

Material Science

The unique properties of BMA enable its use in developing functional materials:

  • Luminescent Materials: Due to its bipyridine unit, BMA can participate in π-π stacking interactions, allowing for the self-assembly of ordered structures that exhibit luminescence .
  • Electronic Properties: Researchers are investigating BMA's potential in creating materials with specific electronic and optical properties, which could lead to advancements in organic electronics .

Biological Applications

BMA and its derivatives have shown promise in medicinal chemistry:

  • Cholinesterase Inhibitors: Compounds based on bipyridine structures have been explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. BMA derivatives exhibit significant biological activity, suggesting their potential as therapeutic agents .

Case Study 1: Catalytic Activity

A study investigated the catalytic properties of a palladium complex formed with BMA. The complex demonstrated high activity in C–C coupling reactions, showcasing BMA's ability to stabilize palladium in various oxidation states. The reaction conditions were optimized using spectroscopic techniques to analyze complex formation and stability constants .

Case Study 2: Anti-Alzheimer Activity

Research focused on synthesizing aryl-substituted derivatives of 2-aminopyridine highlighted the potential of BMA derivatives as inhibitors of AChE and BChE. The most potent derivative exhibited an IC50 value significantly lower than that of the standard drug donepezil, indicating superior efficacy . This study underscores the therapeutic potential of BMA derivatives in treating neurodegenerative diseases.

Comparative Analysis of Related Compounds

Compound NameStructure SimilarityUnique Features
2,2'-Bipyridine Contains two pyridine ringsCommonly used as a ligand but lacks amine functionality
4,4'-Bipyridine Similar bipyridine structureMore stable metal complexes compared to 2,2'-bipyridine
1,10-Phenanthroline Contains three fused ringsStronger chelating ability due to additional ring structure
2-Picoline Single pyridine ringDifferent reactivity profile due to lack of bipyridine structure

The unique combination of bipyridine and amine functionalities in BMA enhances its reactivity and versatility compared to related compounds.

Properties

IUPAC Name

(6-pyridin-2-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSGCLPSBBEIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432176
Record name 1-([2,2'-Bipyridin]-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220339-96-8
Record name 1-([2,2'-Bipyridin]-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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